PXS-6302: A Targeted Approach to Dermal Fibrosis by Inhibiting Lysyl Oxidase
PXS-6302: A Targeted Approach to Dermal Fibrosis by Inhibiting Lysyl Oxidase
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of PXS-6302, a novel, topically applied inhibitor of lysyl oxidase (LOX) enzymes, for the treatment of dermal fibrosis and scarring. This document is intended for researchers, scientists, and drug development professionals interested in the forefront of anti-fibrotic therapies.
Executive Summary
Dermal fibrosis, the excessive formation of fibrous connective tissue in the skin, is the hallmark of scarring and a range of debilitating skin diseases. A critical final step in the fibrotic process is the cross-linking of collagen fibers, a reaction catalyzed by the lysyl oxidase (LOX) family of enzymes. This cross-linking provides scar tissue with its characteristic stiffness and resistance to degradation. PXS-6302 is a first-in-class, irreversible inhibitor of all LOX family members, designed for topical administration to directly target the site of fibrosis. Preclinical and clinical data demonstrate that PXS-6302 effectively inhibits LOX activity in the skin, leading to a reduction in collagen deposition and cross-linking, and an overall improvement in scar composition and appearance.
The Central Role of Lysyl Oxidase in Dermal Fibrosis
Scar formation is a consequence of the natural wound healing process. However, dysregulation of this process can lead to excessive deposition of extracellular matrix (ECM) components, primarily collagen. The LOX family of copper-dependent amine oxidases plays a pivotal role in the maturation and stabilization of the ECM.[1][2]
The primary function of LOX enzymes is to catalyze the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin. This process results in the formation of highly reactive aldehyde residues, which spontaneously condense to form covalent cross-links between ECM proteins. These cross-links are essential for the tensile strength and stability of connective tissues. However, in fibrotic conditions, excessive LOX activity leads to an overabundance of cross-linked collagen, resulting in the dense, stiff, and often disfiguring nature of scar tissue.[2][3]
PXS-6302: Mechanism of Action
PXS-6302 is a small, hydrophilic molecule designed for optimal skin penetration.[4] It acts as an irreversible, mechanism-based inhibitor of all catalytically active LOX family members (LOX, LOXL1, LOXL2, LOXL3, and LOXL4).[3][5] Upon enzymatic processing at the active site, a reactive intermediate is generated from the allylamine portion of PXS-6302, which then forms a covalent bond with the enzyme, leading to its irreversible inactivation.[3] By inhibiting LOX activity, PXS-6302 effectively blocks the initial and critical step of collagen cross-linking. This disruption of the fibrotic process is hypothesized to shift the balance from collagen deposition towards a more normalized ECM remodeling, potentially "un-scarring the scar".[2]
Figure 1: PXS-6302 inhibits LOX, preventing collagen cross-linking and fibrosis.
Preclinical Evidence
The anti-fibrotic potential of PXS-6302 has been demonstrated in several preclinical models of dermal fibrosis.
Murine Bleomycin-Induced Scleroderma Model
Topical application of 1.5% PXS-6302 cream in a bleomycin-induced scleroderma mouse model resulted in a significant reduction in dermal thickness and an improvement in composite skin scores.[5] Furthermore, PXS-6302 treatment led to a significant decrease in LOX activity, hydroxyproline content (a surrogate for collagen), and both immature and mature collagen cross-links.[5]
| Parameter | Vehicle | 1.5% PXS-6302 | p-value |
| LOX Activity | - | Significantly Inhibited | p = 0.001 |
| Hydroxyproline | - | Significantly Reduced | p = 0.048 |
| Immature DHLNL Crosslinks | - | Significantly Reduced | p < 0.0001 |
| Immature HLNL Crosslinks | - | Significantly Reduced | p < 0.0001 |
| Dermal Thickness | - | Significantly Reduced | p = 0.0013 |
| Composite Skin Score | - | Significantly Reduced | p = 0.0114 |
| Table 1: Effects of PXS-6302 in a Murine Bleomycin-Induced Scleroderma Model.[5] |
Murine Full-Thickness Excision Injury Model
In a murine model of full-thickness skin injury, daily topical application of PXS-6302 for 28 days dose-dependently reduced collagen cross-linking.[2][5] Treatment with 1.5% PXS-6302 resulted in a significant reduction in hydroxyproline content and both immature and mature collagen cross-links.[5]
| Parameter | Control | 0.5% PXS-6302 | 1.5% PXS-6302 | p-value (vs Control) |
| Hydroxyproline | - | - | Significantly Reduced | p = 0.0073 |
| Immature HLNL Crosslinks | - | p = 0.0284 | p = 0.0016 | Significantly Reduced |
| Mature PYD Crosslinks | - | p = 0.0081 | p = 0.0006 | Significantly Reduced |
| Mature DPD Crosslinks | - | - | Significantly Reduced | p = 0.0168 |
| Table 2: Effects of PXS-6302 on a Murine Full-Thickness Excision Injury Model.[5] |
Porcine Models of Excisional and Burn Injury
The efficacy of PXS-6302 was further evaluated in porcine models, which more closely resemble human skin. In both excisional and burn injury models, topical PXS-6302 treatment for 10 weeks resulted in a significant improvement in scar appearance as assessed by plastic surgeons, without compromising tissue strength.[1][6] A significant inhibition of LOX activity was also observed in the treated scar tissue.[6]
| Parameter | Control | 3% PXS-6302 | p-value |
| LOX Activity (Excisional) | - | Significantly Inhibited (p=0.0292) | p = 0.0292 |
| Scar Appearance Score (Excisional) | - | Significantly Improved (p=0.0028) | p = 0.0028 |
| Scar Appearance Score (Burn) | - | Significantly Improved (p=0.008) | p = 0.008 |
| Table 3: Effects of PXS-6302 in Porcine Injury Models.[6] |
Clinical Development: Phase 1c Study in Established Scars
A Phase 1c, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and efficacy of PXS-6302 in 42 adult patients with established scars (older than one year).[7] Patients applied either PXS-6302 or a placebo cream three times a week for three months.[7]
The study met its primary safety and tolerability endpoints, with PXS-6302 being well-tolerated.[7] Importantly, the study also demonstrated significant target engagement and downstream effects on scar composition.[7]
| Parameter | Placebo | PXS-6302 | p-value |
| LOX Activity Reduction | - | 66% | p < 0.001 |
| Hydroxyproline Reduction | - | 30% | - |
| Table 4: Key Biomarker Changes in Phase 1c Study of PXS-6302 in Established Scars.[7] |
While no significant overall improvements in scar appearance were observed at the 3-month time point, the significant changes in the molecular composition of the scar tissue provide strong evidence for the biological activity of PXS-6302.[7] These findings suggest that a longer treatment duration may be necessary to effect visible changes in established scars.[7]
Experimental Protocols
Murine Bleomycin-Induced Scleroderma Model
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Animals: BALB/c mice.
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Induction of Fibrosis: Daily subcutaneous injections of bleomycin (100 µL of 1 mg/mL) into a defined area of the back for 28 days.
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Treatment: Daily topical application of 1.5% PXS-6302 cream or vehicle to the bleomycin-treated area.
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Analysis: At day 28, skin biopsies were collected for analysis of LOX activity, hydroxyproline content, collagen cross-links (by HPLC), and histology (dermal thickness and composite skin score).[5]
Murine Full-Thickness Excision Injury Model
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Animals: C57BL/6 mice.
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Injury: A full-thickness excisional wound of approximately 1.1 cm² was created on the dorsal skin.[5]
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Treatment: Daily topical application of 0%, 0.5%, or 1.5% PXS-6302 cream for 28 days, starting from day 2 post-injury.[5]
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Analysis: At day 28, scar tissue was harvested for analysis of hydroxyproline content and collagen cross-links (by HPLC).[5]
Figure 2: Workflow for the murine full-thickness excision injury model.
Phase 1c Clinical Trial in Established Scars
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Study Design: Double-blind, placebo-controlled, randomized trial.[7]
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Participants: 42 adult patients with scars older than one year and at least 10 cm² in size.[7]
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Treatment: Topical application of PXS-6302 or placebo cream three times a week for 3 months to a 10 cm² area of the scar.[3][7]
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Assessments:
References
- 1. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | Bioshares [bioshares.com.au]
- 3. medrxiv.org [medrxiv.org]
- 4. umbrellalabs.is [umbrellalabs.is]
- 5. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PXS Announces Encouraging Results from Phase 1c Scar Study - Syntara Limited (ASX:SNT) - Listcorp. [listcorp.com]
